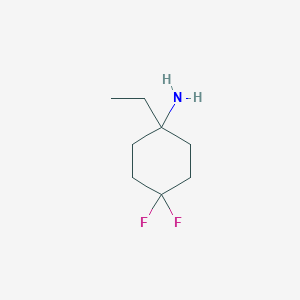

1-Ethyl-4,4-difluorocyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-4,4-difluorocyclohexan-1-amine is a chemical compound with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol It is a derivative of cyclohexanamine, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and an ethyl group is attached to the nitrogen atom

Preparation Methods

The synthesis of 1-Ethyl-4,4-difluorocyclohexan-1-amine typically involves the following steps :

Fluorination: Cyclohexene is reacted with fluorine gas in the presence of hydrochloric acid to produce 3,3,4,4-tetrafluorocyclohexyl chloride.

Amination: The resulting chloride is then treated with aqueous ammonia to yield 4,4-difluorocyclohexanamine.

Ethylation: Finally, the 4,4-difluorocyclohexanamine is ethylated to produce this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4,4-difluorocyclohexan-1-amine undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions or halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4,4-difluorocyclohexan-1-amine has several scientific research applications :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets and pathways . The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ethyl group attached to the nitrogen atom may influence its binding affinity to receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

1-Ethyl-4,4-difluorocyclohexan-1-amine can be compared with other similar compounds, such as :

4,4-Difluorocyclohexanamine: This compound lacks the ethyl group, which may result in different chemical and biological properties.

Cyclohexanamine: The absence of fluorine atoms in this compound leads to lower lipophilicity and metabolic stability.

4,4-Difluorocyclohexan-1-amine hydrochloride: This salt form may have different solubility and stability characteristics compared to the free amine.

The unique combination of fluorine atoms and an ethyl group in this compound distinguishes it from these similar compounds, potentially offering enhanced properties for various applications.

Biological Activity

1-Ethyl-4,4-difluorocyclohexan-1-amine (EDFCA) is a fluorinated amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

The synthesis of EDFCA typically involves several steps:

- Alkylation : The ethyl group is introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride (NaH).

- Amination : The amine group is added through a nucleophilic substitution reaction with ammonia or an amine derivative.

- Hydrochloride Formation : The final product is often converted to its hydrochloride salt to enhance solubility.

The presence of fluorine atoms in EDFCA significantly influences its chemical reactivity and biological interactions, enhancing binding affinity and selectivity towards various molecular targets such as enzymes and receptors.

The biological activity of EDFCA is primarily attributed to its interaction with specific molecular targets. The fluorine atoms facilitate strong hydrogen bonding and dipole interactions, which can enhance the compound's potency and specificity. Research indicates that EDFCA may inhibit certain enzymes, impacting metabolic pathways and cellular functions .

Enzyme Inhibition

Studies have shown that EDFCA exhibits inhibitory effects on various enzymes, including:

- Neutrophil Elastase : EDFCA has been noted for its potential as a competitive inhibitor of neutrophil elastase, which plays a crucial role in inflammatory responses. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

Cytotoxicity and Safety Profile

In cellular assays, EDFCA has shown low cytotoxicity in mammalian cell lines such as HepG2, suggesting a favorable safety profile for further development .

Comparative Studies

To understand the unique properties of EDFCA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4,4-Difluorocyclohexan-1-amine | Lacks ethyl group; simpler structure | Lower potency in enzyme inhibition |

| 4,4-Difluorocyclohexylamine | Similar structure without hydrochloride salt | Reduced solubility and stability |

| 1-Ethylcyclohexan-1-amine | Lacks fluorine atoms; different chemical properties | Significantly alters biological interactions |

The addition of the ethyl group and fluorine atoms in EDFCA provides distinct advantages in terms of chemical reactivity and biological activity compared to its analogs .

Case Studies

Recent research highlights the effectiveness of EDFCA in various biological contexts:

- Inhibitory Activity : A study demonstrated that EDFCA retained good whole-cell potency against Mycobacterium tuberculosis (MTb), indicating its potential as a lead compound for tuberculosis treatment .

- Microsomal Stability : Comparisons with other compounds showed that EDFCA exhibited excellent human microsomal stability, making it a promising candidate for drug development .

Properties

Molecular Formula |

C8H15F2N |

|---|---|

Molecular Weight |

163.21 g/mol |

IUPAC Name |

1-ethyl-4,4-difluorocyclohexan-1-amine |

InChI |

InChI=1S/C8H15F2N/c1-2-7(11)3-5-8(9,10)6-4-7/h2-6,11H2,1H3 |

InChI Key |

BZQHBICCWHHEEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(CC1)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.